REACTION_CXSMILES
|
Br[CH2:2][CH2:3][Cl:4].[SH:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:4][CH2:3][CH2:2][S:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
SC=1SC=CN1
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred for 2 hours at a temperature in the region of 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
WASH
|
Details
|
washed with 2 times 5 cm3 of dimethylformamide
|
Type
|
ADDITION
|
Details
|
The filtrate was run onto a mixture of 50 g of crushed ice and 50 cm3 of distilled water, 50 cm3 of ethyl ether
|
Type
|
ADDITION
|
Details
|
were then added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 times 25 cm3 of ethyl ether
|
Type
|
WASH
|
Details
|
The combined ethereal phases were washed with 2 times 25 cm3 of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering through paper
|
Type
|
CUSTOM
|
Details
|
the organic solution was evaporated under reduced pressure (5 kPa) at a temperature in the region of 40° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCSC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |